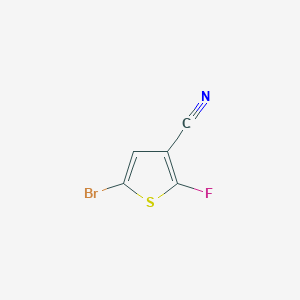

5-Bromo-2-fluorothiophene-3-carbonitrile

説明

5-Bromo-2-fluorothiophene-3-carbonitrile is a halogenated heterocyclic compound featuring a thiophene core substituted with bromine (Br) at the 5-position, fluorine (F) at the 2-position, and a nitrile (CN) group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science. Its molecular formula is C₅HBrFN₂S, with a molecular weight of 221.04 g/mol. The bromine and fluorine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group facilitates further functionalization.

特性

分子式 |

C5HBrFNS |

|---|---|

分子量 |

206.04 g/mol |

IUPAC名 |

5-bromo-2-fluorothiophene-3-carbonitrile |

InChI |

InChI=1S/C5HBrFNS/c6-4-1-3(2-8)5(7)9-4/h1H |

InChIキー |

SGLNKBQQYAKQGE-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1C#N)F)Br |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-ブロモ-2-フルオロチオフェン-3-カルボニトリルの合成は通常、チオフェン誘導体の臭素化とフッ素化を伴います。一般的な方法の1つは、制御された条件下で臭素または臭素化剤を用いて2-フルオロチオフェン-3-カルボニトリルを臭素化することです。 この反応は通常、選択的な臭素化を確実にするために、ジクロロメタンなどの不活性溶媒中、低温で行われます .

工業生産方法

5-ブロモ-2-フルオロチオフェン-3-カルボニトリルの工業生産では、多くの場合、同様の合成経路が採用されますが、規模が大きくなります。このプロセスでは、自動反応器を使用し、反応パラメータを正確に制御することにより、高収率と純度を確保します。 その後、再結晶またはカラムクロマトグラフィーなどの手法を使用して、化合物を精製します .

化学反応の分析

4. 科学研究への応用

5-ブロモ-2-フルオロチオフェン-3-カルボニトリルは、科学研究において幅広い用途があります。

化学: より複雑な有機分子や材料の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性を研究されています。

医学: 薬物開発における潜在的な使用、および医薬中間体として調査されています。

科学的研究の応用

5-Bromo-2-fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

作用機序

6. 類似の化合物との比較

類似の化合物

- 5-ブロモ-3-フルオロピリジン-2-カルボニトリル

- 5-ブロモ-2-シアノ-3-フルオロピリジン

- 5-ブロモ-3-フルオロピコリノニトリル

独自性

5-ブロモ-2-フルオロチオフェン-3-カルボニトリルは、チオフェン環における特定の置換パターンによって独特であり、これにより、異なる化学的および物理的特性が付与されます。 これは、特殊な材料の合成やさまざまな研究用途において特に価値があります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Thiophene Derivatives

(a) 5-Bromo-2-chlorobenzoic Acid

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : 249.47 g/mol

- Key Differences : Replaces the thiophene ring with a benzene ring, substitutes chlorine (Cl) instead of fluorine, and replaces the nitrile group with a carboxylic acid (-COOH). This increases polarity and alters reactivity (e.g., carboxylate formation vs. nitrile cyanation) .

(b) 4-Bromobenzonitrile

Fluorinated Heterocycles

(a) 5-Bromo-2-(3-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran

- Molecular Formula : C₁₆H₁₁BrFO₂S

- Molecular Weight : 374.23 g/mol

- Key Differences : Benzofuran core with bromine, fluorine, and sulfinyl groups. The oxygen-containing benzofuran ring alters electron density compared to thiophene, affecting applications in drug design (e.g., bioavailability) .

(b) 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

- Molecular Formula : C₁₃H₆BrF₃N₂S

- Molecular Weight : 377.17 g/mol

- Key Differences: Pyridine-based structure with trifluoromethyl (CF₃) and bromophenylthio groups. The pyridine ring’s basicity contrasts with thiophene’s non-basic nature, influencing solubility and metal coordination .

Functional Group Analogues

(a) 5-Bromoindole-3-carboxylic Acid

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 256.06 g/mol

- Key Differences: Indole ring system with bromine and carboxylic acid.

(b) 5-Bromo-furan-2-carboxylic Acid

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 5-Bromo-2-fluorothiophene-3-carbonitrile | C₅HBrFN₂S | 221.04 | Not reported | Not reported |

| 5-Bromo-2-chlorobenzoic Acid | C₇H₄BrClO₂ | 249.47 | 165–168 | Decomposes |

| 4-Bromobenzonitrile | C₇H₄BrN | 196.02 | 50–52 | 245–247 |

| 5-Bromo-2-(3-fluorophenyl)-... | C₁₆H₁₁BrFO₂S | 374.23 | 178–180 | Not reported |

Note: Data sourced from PubChem and Fluorochem reports .

Limitations of Available Data

- Contradictions : Fluorinated benzofurans and pyridines show conflicting reactivity trends compared to thiophenes, necessitating further comparative studies.

生物活性

5-Bromo-2-fluorothiophene-3-carbonitrile is a heterocyclic compound characterized by the presence of a thiophene ring with bromine and fluorine substituents, along with a carbonitrile group. This unique structure endows the compound with distinct electronic properties, which can significantly influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

The molecular formula for this compound is with a molecular weight of approximately 188.05 g/mol. The presence of halogen atoms (bromine and fluorine) contributes to its reactivity and ability to interact with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential pharmacological effects, particularly in antibacterial and anticancer activities. The compound's structural similarities to other biologically active thiophene derivatives suggest a promising therapeutic profile.

Antibacterial Activity

Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors involved in metabolic pathways, which may lead to antibacterial effects. For instance, derivatives of thiophene have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential for this compound to exhibit similar properties .

| Compound | Activity against MRSA | Activity against MSSA |

|---|---|---|

| This compound | TBD | TBD |

| 5-Cyano derivative | High | Moderate |

| 5-Chloro derivative | Low | Moderate |

Anticancer Activity

In addition to antibacterial properties, compounds similar to this compound have been evaluated for anticancer activity. For example, studies on related thiophene derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including A431 human epidermoid carcinoma cells . The mechanism of action may involve the inhibition of critical cellular pathways related to cancer cell survival.

Case Studies and Research Findings

- Antibacterial Studies : In a comparative study, various thiophene derivatives were synthesized and tested against MRSA and Methicillin-sensitive Staphylococcus aureus (MSSA). The results indicated that substitutions at different positions on the thiophene ring significantly influenced antibacterial activity. The presence of bromine at the 5-position was noted to be less favorable compared to other halogen substitutions .

- Anticancer Studies : A study investigating the effects of fluorinated thiophenes on cancer cell lines revealed that certain derivatives could inhibit Stat3 phosphorylation in A431 cells, suggesting a pathway through which these compounds exert their anticancer effects . The structure-activity relationship (SAR) analysis indicated that specific substitutions enhance potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。